molecular formula C24H27FN2O3S B2386764 7-(azepan-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one CAS No. 892759-21-6

7-(azepan-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one

Cat. No.: B2386764
CAS No.: 892759-21-6
M. Wt: 442.55
InChI Key: JBADYEUXUHVJRZ-UHFFFAOYSA-N
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Description

7-(azepan-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H27FN2O3S and its molecular weight is 442.55. The purity is usually 95%.
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Biological Activity

7-(azepan-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one, identified by its CAS number 892759-90-9, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC25_{25}H29_{29}FN2_{2}O3_{3}S
Molecular Weight456.6 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and may influence the RAS signaling pathway, which is crucial in cancer biology.

Biological Activity

Recent evaluations have indicated that this compound exhibits several biological activities:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth in preclinical models. For instance, it demonstrated a dose-dependent antitumor effect in xenograft models of non-small cell lung cancer (NSCLC) by targeting KRAS mutations .
  • Enzyme Inhibition : It has been identified as a potent inhibitor of several kinases, which are critical for cancer cell proliferation and survival. The inhibition of these enzymes can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Cellular Proliferation : Studies indicate that the compound can modulate cellular proliferation by interfering with cell cycle progression, particularly in cancerous cells .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on NSCLC : In a study involving NCI-H1373 xenograft mouse models, the compound was administered subcutaneously and resulted in significant tumor reduction compared to control groups. The mechanism was linked to its ability to bind covalently with mutated KRAS proteins, effectively inhibiting their function .
  • In vitro Studies : Laboratory tests have shown that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Properties

IUPAC Name

7-(azepan-1-yl)-3-(benzenesulfonyl)-6-fluoro-1-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-2-12-27-17-23(31(29,30)18-10-6-5-7-11-18)24(28)19-15-20(25)22(16-21(19)27)26-13-8-3-4-9-14-26/h5-7,10-11,15-17H,2-4,8-9,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBADYEUXUHVJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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